molecular formula C8H18ClN B12108900 2,2,4,4-Tetramethylpyrrolidine hydrochloride

2,2,4,4-Tetramethylpyrrolidine hydrochloride

Cat. No.: B12108900
M. Wt: 163.69 g/mol
InChI Key: YQYNSTKNAJKAGX-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C9H20ClN. It is a colorless crystalline powder that has various applications in scientific experiments, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethylpyrrolidine hydrochloride typically involves the reaction of 2,2,4,4-Tetramethylpyrrolidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:

2,2,4,4-Tetramethylpyrrolidine+HCl2,2,4,4-Tetramethylpyrrolidine hydrochloride\text{2,2,4,4-Tetramethylpyrrolidine} + \text{HCl} \rightarrow \text{this compound} 2,2,4,4-Tetramethylpyrrolidine+HCl→2,2,4,4-Tetramethylpyrrolidine hydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and the product is often purified through recrystallization or other separation techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to the parent amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Regeneration of the parent amine.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2,2,4,4-Tetramethylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a stabilizer for certain biological samples.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethylpyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: Another cyclic amine with similar steric properties.

    2,2,5,5-Tetramethylpyrrolidine: A structural isomer with different reactivity.

    2,2,4,4-Tetramethylpyrrolidinium chloride: A quaternary ammonium salt with distinct properties.

Uniqueness

2,2,4,4-Tetramethylpyrrolidine hydrochloride is unique due to its specific steric hindrance and electronic properties, which make it a valuable reagent in organic synthesis and a useful tool in various scientific research applications .

Properties

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

2,2,4,4-tetramethylpyrrolidine;hydrochloride

InChI

InChI=1S/C8H17N.ClH/c1-7(2)5-8(3,4)9-6-7;/h9H,5-6H2,1-4H3;1H

InChI Key

YQYNSTKNAJKAGX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(NC1)(C)C)C.Cl

Origin of Product

United States

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